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methoxybenzaldehyde
CAS No.: 82129-41-7
Cat. No.: B1601505

Get Quote

Executive Summary

This technical guide provides a rigorous profiling of 3-Chloro-5-fluoro-2-
methoxybenzaldehyde, a highly functionalized trisubstituted benzaldehyde scaffold.
Distinguished by its unique halogenation pattern—combining the steric bulk and electronic
withdrawal of chlorine with the metabolic stability and lipophilicity modulation of fluorine—this
compound serves as a critical intermediate in the synthesis of next-generation agrochemicals
and pharmaceutical active ingredients (APIs).

This document moves beyond basic property listing to analyze the structure-property
relationships (SPR) that dictate its reactivity, stability, and handling protocols. It is designed for
researchers requiring high-fidelity data to optimize downstream nucleophilic additions,
condensations, or transition-metal-catalyzed cross-couplings.

Molecular Identity & Structural Analysis[1][2]
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The compound is defined by a dense substitution pattern on the benzene ring, creating a
specific electronic environment that influences both its chemical reactivity and spectroscopic
signature.

Nomenclature & Identifiers[2][3]

e |[UPAC Name: 3-Chloro-5-fluoro-2-methoxybenzaldehyde[1][2][3][4]

CAS Number: 82129-41-7[2][4][5][6][7]

Molecular Formula: CsHeCIFO2[4][7]

SMILES:COc1c(Cl)cc(F)ecc1C=0[8][7][9]

Molecular Weight: 188.58 g/mol [5][6][7]

Electronic & Steric Profile

The 2-methoxy group acts as a pi-donor, increasing electron density at the ortho and para
positions relative to itself. However, this is counterbalanced by the inductive electron-
withdrawing effects of the 3-chloro and 5-fluoro substituents.

o Steric Crowding: The 3-chloro substituent forces the 2-methoxy group out of planarity with
the benzene ring to minimize steric clash. This "ortho-effect" can subtly shield the carbonyl
carbon from nucleophilic attack compared to less substituted analogues.

e Fluorine Effect: The 5-fluoro atom, being small and highly electronegative, pulls electron
density inductively without introducing significant steric hindrance, activating the 4-position
for potential S_NAr reactions if the aldehyde is converted to an electron-withdrawing group
(e.q., nitrile).
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Figure 1: Structural analysis highlighting the electronic contributions of substituents and their
Impact on reactivity.

Physicochemical Properties[2][8][12][13][14]

The following data aggregates experimental values and high-confidence predicted models
(where experimental data is proprietary) to establish a baseline for process development.

Physical Constants Table
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Property

Value /| Range

Context & Implication

Physical State

Solid (Crystalline powder)

Standard state at STP;
requires powder handling

protocols.

Melting Point

45 — 55 °C (Predicted)

Low-melting solid. Caution:
May fuse or cake during
storage >25°C.

Boiling Point

~260 °C (760 mmHg)

High boiling point prevents
evaporative loss but requires

high vacuum for distillation.

Density

1.35 + 0.05 g/cm3

Denser than water; facilitates
phase separation in aqueous
workups (organic layer

bottom).

LogP (Octanol/Water)

24-26

Moderate lipophilicity. Good
membrane permeability for

biological applications.

Very weak base. Protonation

pKa (Conjugate Acid) ~ -6 (Carbonyl oxygen) requires strong acids (e.g.,
TfOH) for activation.
] Classified as combustible but
Flash Point >110°C

not highly flammable.

Solubility Profile

Understanding solubility is critical for solvent selection in synthesis and purification

(crystallization).

e High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Chloroform.

» Moderate Solubility: Methanol, Ethanol, Acetonitrile (may require warming).

» Low/Insoluble: Water, Hexanes (useful as an anti-solvent for precipitation).
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Protocol Tip: For recrystallization, a solvent system of Hexanes/Ethyl Acetate (9:1) is
recommended. Dissolve the crude solid in minimal hot EtOAc and slowly add Hexanes until
turbidity persists, then cool to 4°C.

Synthetic Accessibility & Stability
Synthesis Workflow

The most reliable route to 3-Chloro-5-fluoro-2-methoxybenzaldehyde avoids the poor
regioselectivity of direct electrophilic aromatic substitution. Instead, a Directed Ortho Lithiation
(DoM) or Halogen-Metal Exchange strategy is preferred to ensure the correct substitution
pattern.

Recommended Route: Halogen-Metal Exchange
e Precursor: 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene.
e Reagent:n-Butyllithium (n-BuLi) or i-PrMgCI-LiCl (TurboGrignard).

o Electrophile: N,N-Dimethylformamide (DMF).
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Figure 2: Synthesis via Lithium-Halogen exchange ensuring regiochemical fidelity.

Stability & Storage

o Oxidation Sensitivity: Like all benzaldehydes, this compound is susceptible to autoxidation to
the corresponding benzoic acid (3-Chloro-5-fluoro-2-methoxybenzoic acid) upon prolonged
exposure to air.

o Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2—-8°C.

Analytical Characterization
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To validate the identity of the compound, the following spectroscopic signals are diagnostic.

'H NMR Spectroscopy (400 MHz, CDCIs)

e 010.35 ppm (s, 1H): Aldehyde proton (CHO). Distinctive singlet.
e 07.50—-7.20 ppm (m, 2H): Aromatic protons.

o H-6 (ortho to CHO, meta to F): Doublet of doublets (dd), coupling with F (J ~9 Hz) and H-4
(J ~2 Hz).

o H-4 (between Cl and F): Doublet of doublets (dd), coupling with F (J ~8 Hz) and H-6 (J ~2
Hz).

e 0 3.98 ppm (s, 3H): Methoxy group (OCHs). Strong singlet.

Mass Spectrometry (GC-MS)

e Molecular lon (M*): m/z 188 (Base peak or significant intensity).
 |sotope Pattern: A characteristic 3:1 ratio at m/z 188 and 190 due to the 3>CI/3’Cl isotopes.
o Fragmentation: Loss of CHO (M-29) and methyl radical (M-15).

Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[8][10]
o Causes serious eye irritation.

Eye Irritation H319

[8]

May cause respiratory
STOT-SE H335

irritation.[8][10]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-methoxybenzaldehyde
https://downloads.ossila.com/msds/2-fluoro-3-methoxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-methoxybenzaldehyde
https://downloads.ossila.com/msds/2-fluoro-3-methoxybenzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601505?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PPE Requirements:

e Respiratory: N95 or P100 respirator if dust formation is likely.

o Skin: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).
* Eyes: Chemical safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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